

Discovery and history of 3-Anilino-1-propanol

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Compound of Interest

Compound Name: **3-Anilino-1-propanol**

Cat. No.: **B1268279**

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An In-depth Technical Guide to the Synthesis and Properties of **3-Anilino-1-propanol**

Introduction

3-Anilino-1-propanol, also known as N-(3-hydroxypropyl)aniline, is an organic compound featuring both an amino and a primary alcohol functional group. Its structure, which includes a phenylamino moiety connected to a propanol backbone, makes it a versatile intermediate in organic synthesis. While a definitive historical record of the initial discovery and synthesis of **3-Anilino-1-propanol** is not readily available in seminal publications, its preparation falls within the well-established principles of amine alkylation developed in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the compound's properties, plausible historical and modern synthetic methodologies, and detailed experimental protocols.

Physicochemical Properties

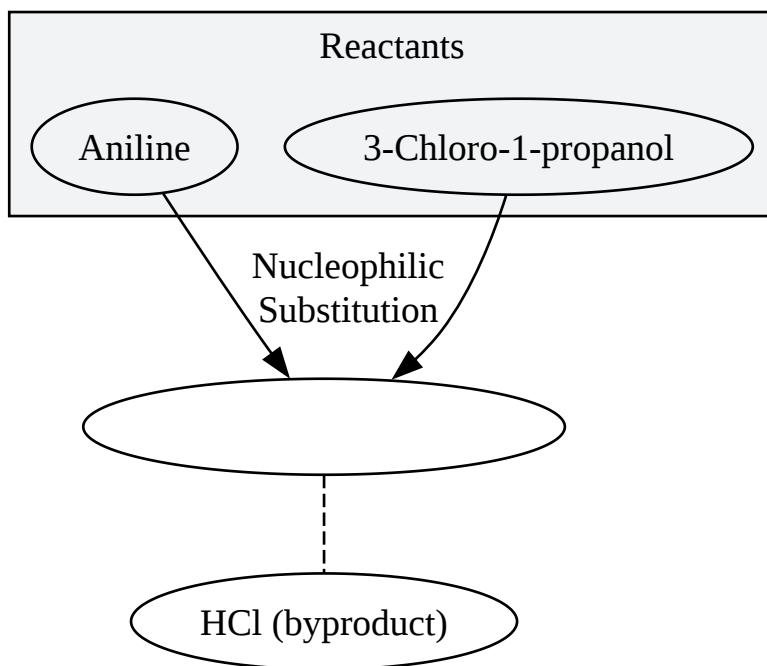
3-Anilino-1-propanol is typically a liquid at room temperature, with its appearance ranging from light yellow to orange. Key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol
CAS Number	31121-11-6
Appearance	Light yellow to orange clear liquid
Boiling Point	140 °C at 0.4 mmHg
Purity (typical)	>98.0% (GC)
Synonyms	N-(3-Hydroxypropyl)aniline

Historical Context of Synthesis

The synthesis of N-alkylanilines became a fundamental reaction in organic chemistry following the pioneering work on amines in the mid-19th century. The general approach for producing a compound like **3-Anilino-1-propanol** would have involved the N-alkylation of aniline. A historically plausible route, based on the chemical knowledge of the early 20th century, would be the reaction of aniline with a three-carbon electrophile bearing a hydroxyl group or a precursor to one.

A likely historical synthetic pathway would involve the reaction of aniline with a halo-alcohol, such as 3-chloro-1-propanol (trimethylene chlorohydrin). This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom bearing the halogen.

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Modern Synthetic Protocols

Modern synthetic methods offer more refined and efficient routes to **3-Anilino-1-propanol** and its derivatives. One common approach involves the ring-opening of an epoxide. For instance, a related compound, 3-Anilino-1-(isopropylamino)propan-2-ol, has been synthesized by the reaction of N-(oxiran-2-ylmethyl)aniline with propan-2-amine.^[1] While this produces a different final molecule, the underlying principle of epoxide ring-opening by an amine is a key strategy in contemporary organic synthesis for creating amino alcohols.

A more direct modern synthesis of **3-Anilino-1-propanol** can be achieved through the reaction of aniline with 3-chloropropanol, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of **3-Anilino-1-propanol**

This protocol is a representative method for the laboratory-scale synthesis of **3-Anilino-1-propanol**.

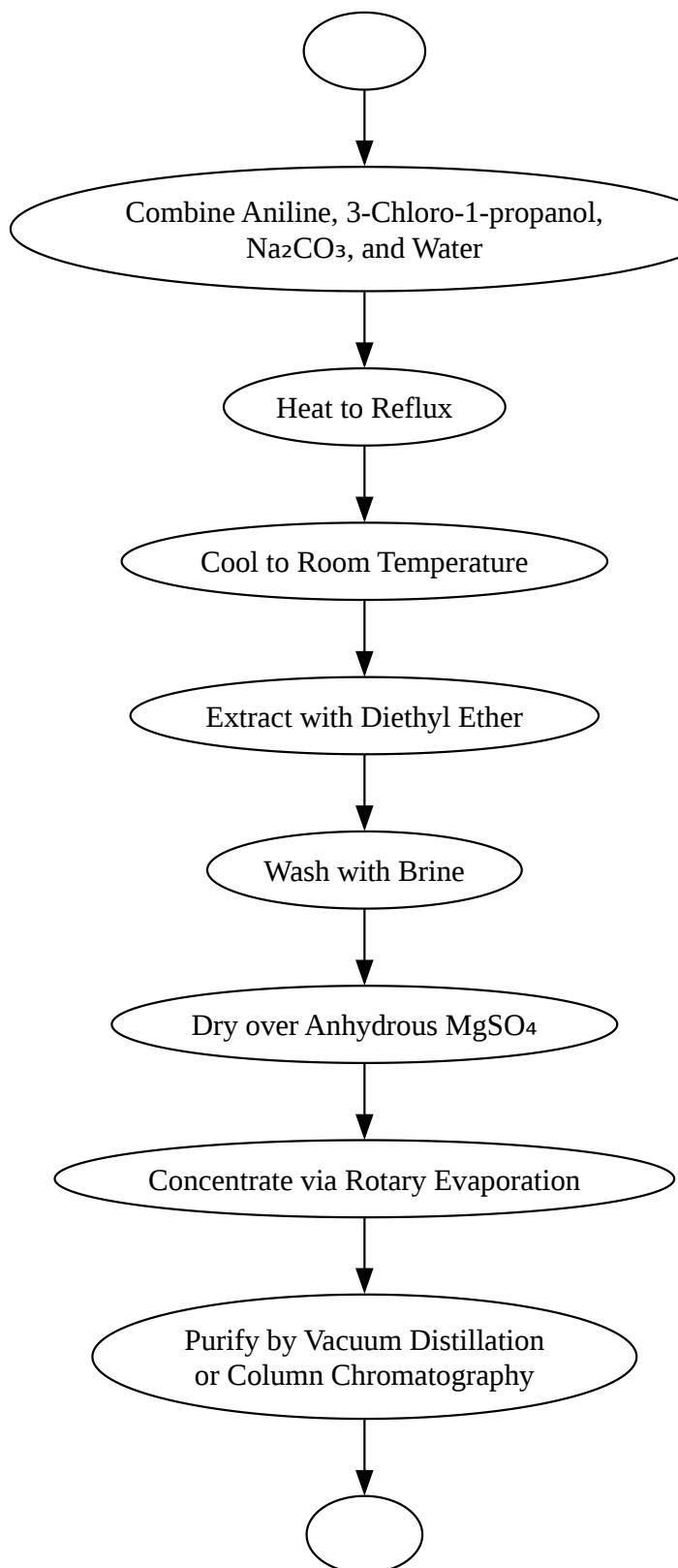
Materials:

- Aniline
- 3-Chloro-1-propanol
- Sodium carbonate (Na_2CO_3)
- Water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 3-chloro-1-propanol (1.1 equivalents).
- Add sodium carbonate (1.2 equivalents) and a suitable amount of water to act as a solvent and facilitate the reaction.
- Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.

- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **3-Anilino-1-propanol**.

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Applications in Drug Development and Research

Amino alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals. **3-Anilino-1-propanol** and its derivatives are utilized in medicinal chemistry and drug development. For example, related 3-amino-1-propanol derivatives are crucial intermediates in the synthesis of drugs like duloxetine. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.

Conclusion

While the specific historical moment of the discovery of **3-Anilino-1-propanol** remains undocumented in readily accessible literature, its synthesis is a clear application of fundamental organic reactions established by the early 20th century. The compound's straightforward preparation and versatile chemical nature have made it a relevant building block in modern organic and medicinal chemistry. The protocols and data presented in this guide offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

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References

- 1. 3-(Phenylmethylamino)-1-propanol synthesis - chemicalbook [chemicalbook.com]
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